molecular formula C15H12N2O4 B1278302 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile CAS No. 192869-56-0

5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile

Cat. No.: B1278302
CAS No.: 192869-56-0
M. Wt: 284.27 g/mol
InChI Key: YVPZEYWNUBKJEA-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile: is an organic compound with a complex aromatic structure It features a benzyloxy group, a methoxy group, a nitro group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile typically involves multiple steps:

    Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This can be done by reacting the nitrated intermediate with benzyl alcohol in the presence of a base like potassium carbonate.

    Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide and a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Amine Derivatives: From the reduction of the nitrile group.

    Substituted Derivatives: From nucleophilic substitution of the benzyloxy group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups that can interact with biological targets.

Industry:

    Chemical Manufacturing: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its functional groups can interact with specific molecular targets, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)phenyl derivatives
  • Pyrazole derivatives

Comparison: 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. Compared to similar compounds, it offers a distinct set of chemical properties that can be exploited in various fields of research and industry.

Properties

IUPAC Name

4-methoxy-2-nitro-5-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-14-8-13(17(18)19)12(9-16)7-15(14)21-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZEYWNUBKJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-benzyloxy-4-methoxybenzonitrile (43.8 g, 0.18 mol) in glacial acetic acid (87 ml) was added dropwise to concentrated nitric acid (70% w/w, 244 ml) with periodic cooling to maintain the reaction temperature below 30° C. Once the addition was complete, the reaction was stirred for a further 30 minutes, after which time the mixture was poured into water (11) and stirred for 30 minutes. The resulting precipitate was isolated by filtration, washed with water and dried under reduced pressure at 50° C. to afford the subtitle compound as a white solid (35.1 g, 68%). Rf 0.70 (EtOAc:hexane 1:1, v/v).
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
244 mL
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

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